8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine
CAS No.: 885275-94-5
Cat. No.: VC3289000
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine - 885275-94-5](/images/structure/VC3289000.png)
Specification
CAS No. | 885275-94-5 |
---|---|
Molecular Formula | C8H6Cl2N2 |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H6Cl2N2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2 |
Standard InChI Key | BLKCOEUZAFDPMQ-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C(=C1)Cl)CCl |
Canonical SMILES | C1=CN2C=C(N=C2C(=C1)Cl)CCl |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine is characterized by its fused bicyclic ring system with specific halogen substitutions. The structure features:
-
A fused imidazole and pyridine ring system forming the core imidazo[1,2-a]pyridine scaffold
-
A chlorine atom at position 8 of the pyridine ring
-
A chloromethyl group (CH₂Cl) at position 2 of the imidazole ring
This structure contributes to its unique chemical reactivity, making it suitable for various synthetic transformations. The presence of two chlorine atoms enhances its electrophilic character, particularly at the chloromethyl position, which serves as a reactive center for numerous chemical modifications.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds in the imidazo[1,2-a]pyridine family, the following physicochemical properties can be attributed to 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine:
The compound shares structural similarities with 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, which has a molecular weight of 245.50 g/mol and contains a bromine atom instead of chlorine at position 8. It also bears resemblance to 8-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE, which has a molecular weight of 166.608 g/mol and a predicted density of 1.30±0.1 g/cm³ .
Synthesis Methods
Cyclization Reactions
The most common approach involves the condensation of 2-aminopyridines with α-haloketones to form the imidazo[1,2-a]pyridine scaffold. This reaction typically proceeds through the following mechanism:
-
Initial attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the haloketone
-
Subsequent cyclization through the exocyclic amino group
For the synthesis of 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine, 8-chloro-2-aminopyridine would serve as a suitable starting material, which would then be reacted with an appropriate α-haloketone containing a chloromethyl or precursor group.
Metal-Free Catalyzed Synthesis
Several metal-free catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines:
-
Iodine-promoted reactions of 2-aminopyridine with ketones in SDS-derived micellar media or "on-water" conditions
-
Graphene oxide (GO) catalyzed transformations with sodium iodide as an additive
-
Mechanochemical methods using automated grindstone chemistry at ambient temperature
These approaches might be modified to incorporate the specific halogen substitutions needed for 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine.
Applications and Significance
Pharmaceutical Applications
Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated significant pharmaceutical potential across multiple therapeutic areas:
Anticancer Properties
Imidazo[1,2-a]pyridines have emerged as promising candidates for antitumor therapy. Research compiled since 2001 has identified various derivatives that inhibit cancer-relevant targets, including:
-
Cyclin-dependent kinases (CDKs)
-
Vascular endothelial growth factor receptors (VEGFRs)
-
Phosphoinositide 3-kinases (PI3Ks)
The specific substitution pattern in 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine, particularly the reactive chloromethyl group, provides opportunities for developing derivatives with enhanced anticancer activity.
Other Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold has also shown potential in other therapeutic areas, including:
-
Anti-inflammatory agents
-
Antimicrobial compounds
-
Central nervous system drugs
Synthetic Utility
The distinctive reactivity of 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine makes it valuable as:
Chemical Building Block
The compound serves as an important intermediate in various chemical syntheses:
-
The chloromethyl group functions as a reactive handle for nucleophilic substitution reactions
-
It enables the introduction of diverse functional groups through C-H functionalization
-
It facilitates the construction of more complex molecular scaffolds with potential biological activity
C-H Functionalization
The imidazo[1,2-a]pyridine core allows for various C-H functionalization reactions, particularly in forming C-S bonds as highlighted in research by Ravi and Adimurthy (2017). These transformations enhance the diversity of derivatives that can be synthesized from this scaffold .
Structure-Activity Relationships and Reactivity
Structure-Activity Considerations
The specific substitution pattern in 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine contributes to its biological and chemical properties in several ways:
Effect of Chlorine at Position 8
The chlorine substituent at position 8:
-
Increases the lipophilicity of the molecule, potentially enhancing membrane permeability
-
Provides a site for potential halogen bonding with biological targets
-
Influences the electronic distribution across the aromatic system
-
May confer specific binding properties with target receptors or enzymes
Role of the Chloromethyl Group
The chloromethyl group at position 2:
-
Serves as an electrophilic center for nucleophilic substitution reactions
-
Enables the introduction of various functional groups through alkylation reactions
-
Provides opportunities for forming derivatives with diverse biological activities
-
Can participate in cross-coupling reactions for further elaboration of the scaffold
Chemical Reactivity
The reactivity profile of 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine is characterized by:
Nucleophilic Substitution
The chloromethyl group readily undergoes nucleophilic substitution with various nucleophiles:
-
Amines to form aminomethyl derivatives
-
Thiols to form sulfur-containing derivatives (leveraging the C-S bond formation capabilities of this scaffold)
-
Alcohols to form ethers
-
Carboxylates to form esters
Further Functionalization
The imidazo[1,2-a]pyridine core can be further functionalized through:
-
Electrophilic aromatic substitution reactions at various positions
-
Metal-catalyzed cross-coupling reactions
-
C-H activation methodologies
-
Directed ortho-metalation strategies
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine have been reported in the literature, each with distinctive properties:
Functional Derivatives
The versatility of 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine as a synthetic intermediate is demonstrated by various functional derivatives that can be synthesized from it:
Aminomethyl Derivatives
Substitution of the chloride in the chloromethyl group with amines leads to compounds with potentially enhanced biological activity. Patent literature describes the synthesis of related compounds such as 8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl derivatives .
Carboxylic Acid Derivatives
Oxidation of the chloromethyl group can lead to carboxylic acid derivatives, such as those described in patent literature:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume